3-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Piperidinemethanol is a cyclic secondary amine .
Synthesis Analysis
Furans can be synthesized from 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis . Piperidinemethanol may be used in the preparation of various compounds .Molecular Structure Analysis
Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Piperidinemethanol has a cyclic structure with a hydroxymethyl group attached .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water . Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Scientific Research Applications
Heterocyclic Compounds Synthesis
A significant area of application involves the synthesis of heterocyclic compounds. For instance, research on piperidine derivatives highlighted their potential as alpha-subtype selective 5-HT-1D receptor agonists, aiming at developing treatments for migraines with fewer side effects. This study underscores the chemical versatility and potential therapeutic applications of compounds related to the structure of interest (Habernickel, 2001).
Aurora Kinase Inhibitor
In cancer research, derivatives resembling the chemical structure of the compound have been evaluated for their ability to inhibit Aurora A kinase, an enzyme implicated in cancer cell proliferation. This suggests a promising avenue for the development of new anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Antipsychotic Agents Development
Another study focused on conformationally constrained butyrophenones, demonstrating affinity for dopamine and serotonin receptors. Such compounds, including piperidine derivatives, were evaluated for their antipsychotic potential, indicating the role of these chemical structures in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antidepressant and Antianxiety Activities
Further research involved the synthesis of novel derivatives for exploring antidepressant and antianxiety activities. This indicates the potential psychiatric application of compounds incorporating the piperidine motif, highlighting their significance in medicinal chemistry for developing new therapeutic agents (Kumar et al., 2017).
5-HT2 Antagonist Activity
The synthesis and evaluation of piperidine derivatives for 5-HT2 antagonist activity reveal their potential in developing treatments for disorders associated with serotonin receptors. This research underscores the utility of such compounds in the pharmaceutical industry (Watanabe et al., 1993).
Antimicrobial Applications
Some studies have focused on the antimicrobial properties of derivatives, suggesting the role of these chemical structures in combating microbial infections. This application is vital in addressing the growing concern over antibiotic resistance (Patel, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in the inhibition of cell growth . This suggests that 3-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine might interact with its target in a similar manner, leading to changes in cell cycle progression .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Furan derivatives have been reported to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting that this compound might have similar effects .
Safety and Hazards
Future Directions
Furan and its derivatives have significant potential in the field of medicinal chemistry and as a starting point for other specialty chemicals . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
properties
IUPAC Name |
3-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-11(6-14-4-1)8-16-9-13(7-15-16)12-3-5-17-10-12/h3,5,7,9-11,14H,1-2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOKWWWKUUMZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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